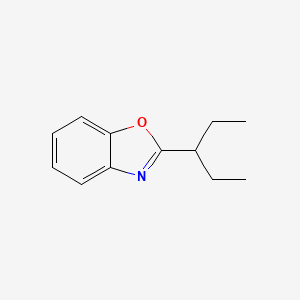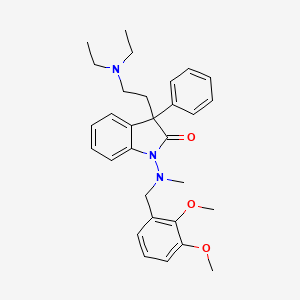
Benzoxazole, 2-(1-ethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole, 2-(1-ethylpropyl)-: is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is a derivative of benzoxazole, which is known for its wide range of applications in medicinal, pharmaceutical, and industrial fields. The structure of benzoxazole, 2-(1-ethylpropyl)-, includes an ethylpropyl group attached to the second position of the benzoxazole ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including benzoxazole, 2-(1-ethylpropyl)-, typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a condensation reaction of 2-aminophenol and aromatic aldehydes in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide at 50°C can yield 2-substituted benzoxazoles .
Industrial Production Methods: Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired products. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted in industrial processes to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoxazole, 2-(1-ethylpropyl)-, like other benzoxazole derivatives, can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of different functional groups on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the benzene ring or the oxazole ring, often facilitated by electrophilic or nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups, onto the benzoxazole ring .
Applications De Recherche Scientifique
Chemistry: Benzoxazole, 2-(1-ethylpropyl)-, is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .
Biology and Medicine: Benzoxazole derivatives have shown significant biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. These compounds are being investigated for their potential use in drug discovery and development .
Industry: In the industrial sector, benzoxazole derivatives are used as intermediates in the production of dyes, pigments, and other functional materials. Their ability to form stable complexes with metals makes them useful in various industrial applications .
Mécanisme D'action
The mechanism of action of benzoxazole, 2-(1-ethylpropyl)-, involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives can inhibit enzymes such as DNA topoisomerases, protein kinases, and histone deacetylases, which are involved in cellular processes like DNA replication, transcription, and cell cycle regulation . By targeting these enzymes, benzoxazole compounds can exert their antimicrobial, anticancer, and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Benzimidazole: Similar to benzoxazole, benzimidazole contains a benzene ring fused to an imidazole ring. Both compounds exhibit significant biological activities, but their chemical properties and reactivity can differ due to the presence of different heteroatoms.
Benzothiazole: Benzothiazole has a benzene ring fused to a thiazole ring. It shares some biological activities with benzoxazole derivatives but may have different pharmacokinetic and pharmacodynamic profiles.
Oxazole: Oxazole itself is a simpler heterocyclic compound compared to benzoxazole. It serves as a precursor for the synthesis of various benzoxazole derivatives.
Uniqueness: Benzoxazole, 2-(1-ethylpropyl)-, is unique due to the presence of the ethylpropyl group at the second position of the benzoxazole ring.
Propriétés
Numéro CAS |
73713-91-4 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
2-pentan-3-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15NO/c1-3-9(4-2)12-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 |
Clé InChI |
RDAXMDUCABQPMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=NC2=CC=CC=C2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![isopropyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12007230.png)


![N'-[(E)-1-(2-naphthyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanohydrazide](/img/structure/B12007243.png)

![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)


![[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12007308.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)

